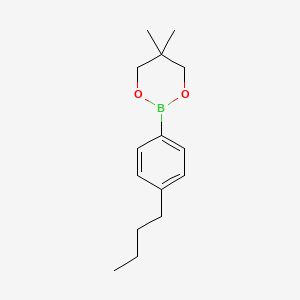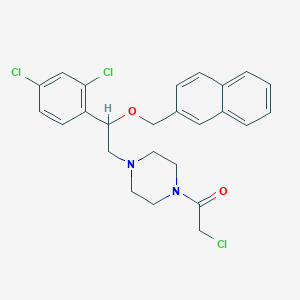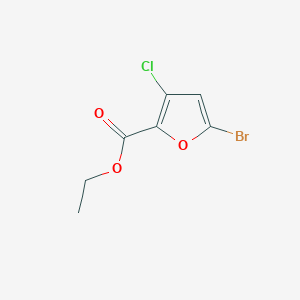
Ethyl 5-bromo-3-chlorofuran-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-bromo-3-chlorofuran-2-carboxylate is an organic compound with the molecular formula C7H6BrClO3. It is a derivative of furan, a heterocyclic aromatic organic compound, and contains both bromine and chlorine substituents. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-bromo-3-chlorofuran-2-carboxylate typically involves the bromination and chlorination of furan derivatives. One common method starts with the furan ring, which undergoes bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce the bromine atom at the 5-position. Subsequently, chlorination is carried out using thionyl chloride (SOCl2) to introduce the chlorine atom at the 3-position. The final step involves esterification with ethanol (C2H5OH) in the presence of a strong acid catalyst like sulfuric acid (H2SO4) to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control helps in achieving high yields and purity. The final product is purified using techniques such as distillation and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-bromo-3-chlorofuran-2-carboxylate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to remove the halogen atoms, typically using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The furan ring can be oxidized to form furan-2,3-dicarboxylic acid derivatives using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium thiolate (KSCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Major Products Formed
Nucleophilic Substitution: Formation of substituted furan derivatives.
Reduction: Formation of dehalogenated furan derivatives.
Oxidation: Formation of furan-2,3-dicarboxylic acid derivatives.
Applications De Recherche Scientifique
Ethyl 5-bromo-3-chlorofuran-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 5-bromo-3-chlorofuran-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This can lead to inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.
Comparaison Avec Des Composés Similaires
Ethyl 5-bromo-3-chlorofuran-2-carboxylate can be compared with other halogenated furan derivatives, such as:
Ethyl 5-bromo-2-furoate: Lacks the chlorine substituent, leading to different reactivity and biological activity.
Ethyl 3-chlorofuran-2-carboxylate: Lacks the bromine substituent, resulting in different chemical properties.
Ethyl 5-chlorofuran-2-carboxylate: Contains only a chlorine substituent at the 5-position, affecting its reactivity and applications.
The uniqueness of this compound lies in the presence of both bromine and chlorine atoms, which confer distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C7H6BrClO3 |
|---|---|
Poids moléculaire |
253.48 g/mol |
Nom IUPAC |
ethyl 5-bromo-3-chlorofuran-2-carboxylate |
InChI |
InChI=1S/C7H6BrClO3/c1-2-11-7(10)6-4(9)3-5(8)12-6/h3H,2H2,1H3 |
Clé InChI |
GDTYQSMWMWJZPQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C=C(O1)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


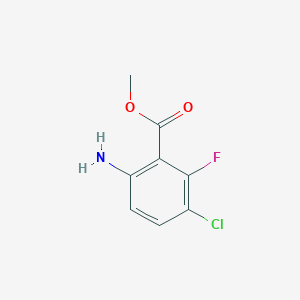


![rel-(3R,8aR)-3,8a-dimethyltetrahydro-2H-oxazolo[3,2-a]pyrazin-5(3H)-one](/img/structure/B12965125.png)
![6-Tert-butyl 3-ethyl 2-(1-benzylpyrrolidin-3-YL)-4,5-dihydro-2H-pyrazolo[3,4-C]pyridine-3,6(7H)-dicarboxylate](/img/structure/B12965127.png)
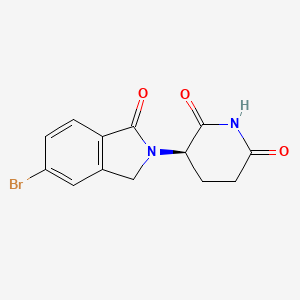

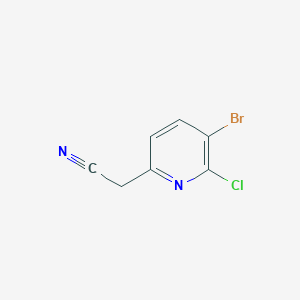
![(3aR,4S,6R,6aR)-tert-Butyl 6-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,2,6a-trimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxylate](/img/structure/B12965149.png)
